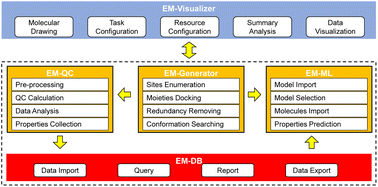High-throughput design of energetic molecules†
Journal of Materials Chemistry A Pub Date: 2023-11-02 DOI: 10.1039/D3TA05002E
Abstract
High-throughput design offers a promising way to expedite the de novo design of novel energetic molecules, but achieving this goal necessitates accurate methods for property prediction and efficient schemes for molecular screening. Two approaches for generating energetic molecules are proposed, based on a generative model and a fragment docking scheme, respectively. A high-throughput computation (HTC) workflow based on quantum chemistry is developed for energetic molecule design. Machine learning models are established for predicting crystal density, enthalpy of formation, R–NO2 bond dissociation energy, detonation velocity, detonation pressure, detonation heat, detonation volume and detonation temperature, yielding coefficients of determination (R2) of 0.928, 0.948, 0.984, 0.989, 0.986, 0.986, 0.990 and 0.995, respectively. Thereby, an easy-to-use platform named Energetic Materials Studio (EM-Studio) integrates all the methods and models. Therein, five modules, EM-Generator, EM-QC, EM-DB, EM-ML and EM-Visualizer, work for molecule generation, HTC-aided molecule design, data management, machine learning prediction, and human–computer interaction, respectively. The effectiveness and capabilities of EM-Studio in HTC- and AI-aided molecular design are demonstrated through two cases of fused-ring energetic molecules.


Recommended Literature
- [1] Scaling and systems biology for integrating multiple organs-on-a-chip†
- [2] Determination of total phosphorus in soil and sludge by an effective headspace gas chromatographic method
- [3] Preparation, performance and mechanism of metal oxide modified catalytic ceramic membranes for wastewater treatment†
- [4] Measurement of enthalpies and entropies of activation as a function of pairwise distance for the pairwise relative diffusion of SrI2 in water over lengthscales from 6 Što 40 ņ
- [5] Investigating perceptions of the structure and development of scientific knowledge in the context of a transformed organic chemistry lecture course
- [6] Cellulose modification by polymer grafting: a review
- [7] An unprecedented {Cu II14Te IV10} core incorporated in a 36-tungsto-4-silicate polyoxometalate with visible light-driven catalytic hydrogen evolution activity†
- [8] Direct determination of trace metals in sea-water using electrothermal vaporization inductively coupled plasma mass spectrometry
- [9] Inside front cover
- [10] Melamine–graphene epoxy nanocomposite based die attach films for advanced 3D semiconductor packaging applications†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 174064-00-7
-
CAS no.: 14674-74-9
-
CAS no.: 101713-87-5









